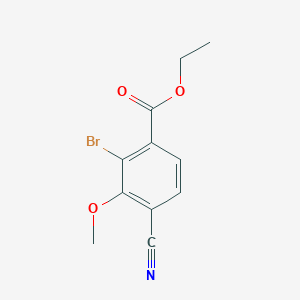

Ethyl 2-bromo-4-cyano-3-methoxybenzoate

描述

Ethyl 2-bromo-4-cyano-3-methoxybenzoate is an organic compound with the molecular formula C11H10BrNO3. It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a methoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-4-cyano-3-methoxybenzoate can be synthesized through a multi-step process starting from commercially available starting materials. One common synthetic route involves the bromination of ethyl 3-methoxybenzoate followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of bromine or a brominating agent and a suitable solvent such as dichloromethane. The cyano group can be introduced using a cyanide source such as sodium cyanide or potassium cyanide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Ethyl 2-bromo-4-cyano-3-methoxybenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of ethyl 2-amino-4-cyano-3-methoxybenzoate.

Oxidation: Formation of ethyl 2-bromo-4-cyano-3-hydroxybenzoate or ethyl 2-bromo-4-cyano-3-formylbenzoate.

科学研究应用

Ethyl 2-bromo-4-cyano-3-methoxybenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Material Science: Utilized in the preparation of functional materials with specific properties.

Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

作用机制

The mechanism of action of ethyl 2-bromo-4-cyano-3-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the cyano group is converted to an amine, which can participate in further chemical transformations. The methoxy group can undergo oxidation to form reactive intermediates that can engage in additional reactions.

相似化合物的比较

Ethyl 2-bromo-4-cyano-3-methoxybenzoate can be compared with similar compounds such as:

Ethyl 2-bromo-4-cyano-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

Ethyl 2-bromo-4-cyano-3-formylbenzoate: Contains a formyl group instead of a methoxy group.

Ethyl 2-bromo-4-cyano-3-nitrobenzoate: Contains a nitro group instead of a methoxy group.

These compounds share similar reactivity patterns but differ in their specific functional groups, which can influence their chemical behavior and applications.

常见问题

Basic Research Questions

Q. How can the purity and structural integrity of Ethyl 2-bromo-4-cyano-3-methoxybenzoate be verified after synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and ester group integrity .

- FT-IR to validate functional groups (e.g., cyano stretch at ~2200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹) .

- HPLC-MS to assess purity and detect byproducts. Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What synthetic strategies optimize yield for this compound?

- Methodological Answer :

- Use stepwise halogenation-cyanation : Brominate 3-methoxybenzoate precursors before introducing the cyano group to minimize steric interference .

- Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor reaction progress via thin-layer chromatography (TLC) with UV-active spots for intermediates .

Q. How do substituent positions influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Compare with analogs (e.g., Ethyl 4-bromo-2-cyano-3-methoxybenzoate) to evaluate steric/electronic effects:

| Compound | Bromine Position | Reactivity in Suzuki Coupling |

|---|---|---|

| Target | Ortho to ester | Slower due to steric hindrance |

| Analog | Para to ester | Faster with Pd(PPh₃)₄ |

- Use Hammett parameters to predict electronic effects of substituents on reaction rates .

Advanced Research Questions

Q. How to resolve contradictions in spectral data for intermediates during synthesis?

- Methodological Answer :

- For conflicting NMR peaks , perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for aromatic protons in crowded regions .

- If mass spectrometry shows unexpected adducts, re-optimize ionization parameters (e.g., ESI vs. APCI) or use high-resolution mass spectrometry (HRMS) to distinguish isobaric species .

- Cross-validate with X-ray crystallography (using SHELX programs ) for unambiguous structural confirmation.

Q. What mechanistic pathways explain unexpected byproducts in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Competing pathways :

- Radical pathways : Use radical traps (e.g., TEMPO) to suppress undesired routes.

- Ring-strain effects : Steric hindrance at the 2-bromo position may divert reactivity to ipso-substitution or ester hydrolysis .

- Kinetic studies : Vary temperature (10–60°C) and monitor via in-situ IR to identify rate-determining steps .

Q. How to computationally model the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Perform docking simulations (AutoDock Vina) using the crystal structure of target enzymes (e.g., cytochrome P450) to predict binding modes .

- Analyze electrostatic potential maps (DFT calculations) to identify regions of electrophilic/nucleophilic reactivity influencing interactions .

- Validate with surface plasmon resonance (SPR) to measure binding affinity and kinetics experimentally .

Q. Comparative Analysis and Data Contradictions

Q. Why do substituent analogs exhibit divergent biological activities despite structural similarity?

- Methodological Answer :

- Compare This compound with methyl or fluoro-substituted analogs:

| Analog | Substituent Change | Biological Activity |

|---|---|---|

| Methyl ester | Reduced lipophilicity | Lower cell permeability |

| Fluoro at position 2 | Enhanced metabolic stability | Higher in vitro IC₅₀ |

- Use QSAR models to correlate substituent properties (logP, polar surface area) with activity trends .

Q. How to address discrepancies in reported reaction yields for cyanation steps?

- Methodological Answer :

- Critical variables :

- Solvent polarity : Acetonitrile vs. DMF alters cyano group incorporation efficiency .

- Catalyst load : Pd(OAc)₂ vs. CuCN may lead to competing pathways (e.g., Ullmann vs. Rosenmund-von Braun) .

- Replicate conditions from literature and document deviations (e.g., moisture sensitivity, inert atmosphere quality) .

属性

IUPAC Name |

ethyl 2-bromo-4-cyano-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-4-7(6-13)10(15-2)9(8)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTHZKDTCHWYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)C#N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。